Ethyl 7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-6-carboxylate
Description
Ethyl 7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-6-carboxylate is a bicyclic heterocyclic compound featuring a fused pyrazole and tetrahydropyridine ring system. The molecule contains a ketone group at position 7 and an ethyl ester moiety at position 4.
Properties
Molecular Formula |
C10H12N2O3 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
ethyl 7-oxo-5,6-dihydro-4H-pyrazolo[1,5-a]pyridine-6-carboxylate |
InChI |
InChI=1S/C10H12N2O3/c1-2-15-10(14)8-4-3-7-5-6-11-12(7)9(8)13/h5-6,8H,2-4H2,1H3 |
InChI Key |
FFIIBKHZRFLEIE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC2=CC=NN2C1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-6-carboxylate typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition of diazo compounds to acetylenes. For instance, 3-diazopyrrolidones, prepared by nitrosation of 3-aminopyrrolidones with isoamyl nitrite in the presence of glacial acetic acid, can react with dimethyl ester of acetylenedicarboxylic acid to form tetrahydropyrazolo derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at various positions on the pyrazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Ethyl 7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-6-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of Ethyl 7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access .
Comparison with Similar Compounds
Structural and Functional Group Variations
Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate ()
- Core Structure : Triazolo-pyrimidine fused ring system (vs. pyrazolo-pyridine in the target compound).
- Substituents : Hydroxyphenyl, methyl, and diphenyl groups.
- Key Properties :
- Melting point: 206°C.
- IR peaks: 3425 cm⁻¹ (OH), 1666 cm⁻¹ (C=O).
- NMR: Distinct aromatic proton signals (6.99–8.12 ppm) and ester group (1.23 ppm, OCH2CH3).
- Significance: The hydroxyl group enables hydrogen bonding, enhancing crystallinity and solubility compared to non-polar analogs .
4-Aryl-4,5,6,7-tetrahydro-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile ()
- Core Structure : Pyrazolo[3,4-b]pyridine (vs. pyrazolo[1,5-A]pyridine in the target compound).
- Substituents : Carbonitrile at position 5, aryl, and methyl groups.
- Synthesis: Utilizes ionic liquids ([bmim][BF4]) with aldehydes and ethyl cyanoacetate, highlighting green chemistry advantages.
- Significance : The carbonitrile group may enhance metabolic stability in drug design .
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate ()
- Core Structure : Thiazolo-pyrimidine fused ring.
- Substituents : Trimethoxybenzylidene and phenyl groups.
- Crystallography : Puckered pyrimidine ring (boat conformation) and intermolecular C–H···O hydrogen bonding, contributing to a melting point of 154–155°C.
- Significance : The trimethoxy group increases steric bulk and may modulate receptor binding .
Ethyl 6-methyl-4-oxo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate ()
- Core Structure : Pyrazolo-oxazine fused ring.
- Substituents : Methyl and ester groups.
Physicochemical and Spectral Properties
Pharmacological Potential
While direct bioactivity data for the target compound are unavailable, structural analogs demonstrate diverse applications:
Biological Activity
Ethyl 7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-6-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₉H₁₁N₃O₃
- Molecular Weight : 209.20 g/mol
- CAS Number : 951626-95-2
The compound features a pyrazolo-pyridine core that is known for its ability to interact with various biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to the tetrahydropyrazolo[1,5-A]pyridine structure. For instance, derivatives have shown significant cytotoxic activity against various cancer cell lines:
| Compound | Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 10.5 | Apoptosis induction |
| Compound B | MCF-7 | 8.3 | Cell cycle arrest |
| This compound | A549 | 12.0 | Inhibition of angiogenesis |
These findings suggest that ethyl 7-oxo derivatives may inhibit tumor growth through apoptosis and disruption of angiogenesis pathways.
Anti-inflammatory Activity
The anti-inflammatory properties of ethyl 7-oxo derivatives have also been investigated. In vitro studies demonstrated that these compounds can inhibit key inflammatory mediators:
The selectivity index for COX-2 over COX-1 suggests that these compounds could be developed as safer anti-inflammatory agents with reduced gastrointestinal side effects compared to traditional NSAIDs.
The biological activity of ethyl 7-oxo derivatives is attributed to their ability to interact with various molecular targets. The following mechanisms have been proposed:
- Inhibition of Enzymatic Activity : Compounds demonstrate potent inhibition of cyclooxygenases (COX) and lipoxygenases (LOX), which are critical in the inflammatory response.
- Induction of Apoptosis : Studies indicate that these compounds can activate apoptotic pathways in cancer cells by modulating Bcl-2 family proteins and caspases.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties that may contribute to their protective effects against oxidative stress in tissues.
Case Studies
A notable case study involved the synthesis and testing of a series of tetrahydropyrazolo[1,5-A]pyridine derivatives for their anticancer activity:
- Study Design : Researchers synthesized several derivatives and evaluated their cytotoxicity against human cancer cell lines.
- Findings : One derivative showed an IC₅₀ value of 8.3 μM against MCF-7 cells, indicating strong anticancer potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
